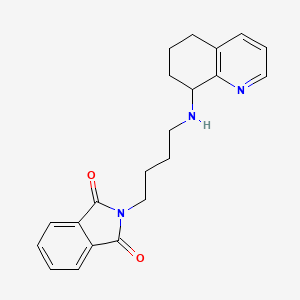
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione
Übersicht
Beschreibung
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione is a complex organic compound with a unique structure that combines elements of quinoline and isoindole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the preparation of 5,6,7,8-Tetrahydroquinolin-8-ylamine, which is then reacted with butylamine and isoindole-1,3-dione under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)carbamate: Shares a similar quinoline structure but differs in its functional groups.
N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines: These compounds have similar quinoline cores but are used as ligands in coordination chemistry.
Uniqueness
What sets (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione apart is its unique combination of quinoline and isoindole structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H23N3O2 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H23N3O2/c25-20-16-9-1-2-10-17(16)21(26)24(20)14-4-3-12-22-18-11-5-7-15-8-6-13-23-19(15)18/h1-2,6,8-10,13,18,22H,3-5,7,11-12,14H2 |
InChI-Schlüssel |
RGWFFWNIIJWXKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC=N2)NCCCCN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
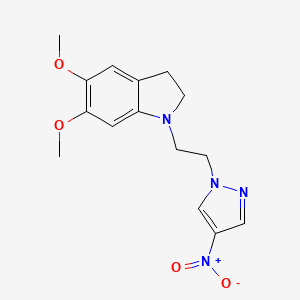
![Thiophene, 2-[(2-chloroethyl)thio]-](/img/structure/B8405398.png)

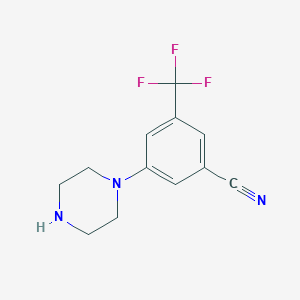
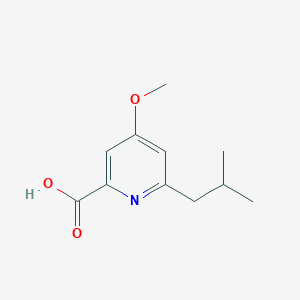
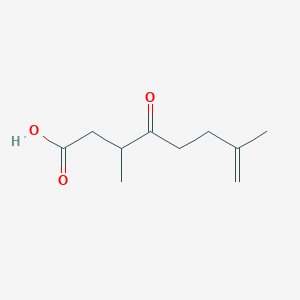
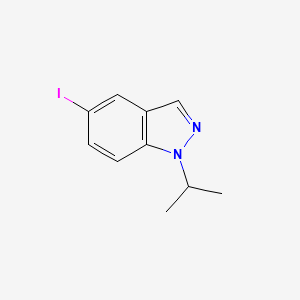
![3-(2-Chloropyrimidin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B8405437.png)
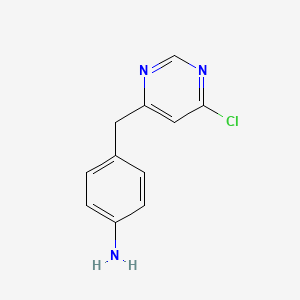
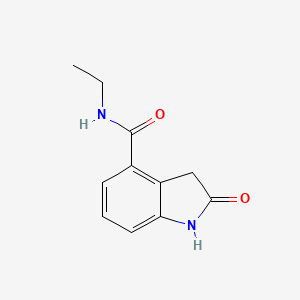
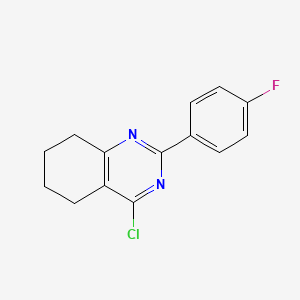

![Methyl 2-(benzyloxycarbonylamino)-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B8405493.png)

